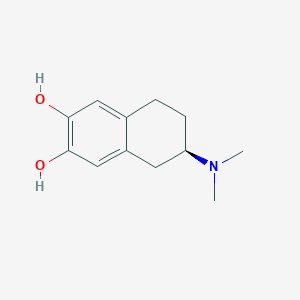
(R)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene backbone, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Functional Group Introduction:
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure is carried out using hydrogenation reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions under controlled conditions. The use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can further reduce the tetrahydronaphthalene ring to a fully saturated naphthalene structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and amines are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In organic synthesis, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of pharmaceuticals due to its chiral nature. It can be used as a precursor for the synthesis of chiral drugs and as a ligand in asymmetric catalysis.
Medicine
In medicinal chemistry, ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is studied for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism of action of ®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydronaphthalene backbone provides structural stability and enhances the compound’s binding affinity.
類似化合物との比較
Similar Compounds
(S)-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol: The enantiomer of the compound with similar properties but different biological activity.
6-(Dimethylamino)-naphthalene-2,3-diol: A similar compound without the tetrahydronaphthalene structure.
6-(Dimethylamino)-tetrahydronaphthalene-2,3-diol: A compound with a similar structure but different functional groups.
Uniqueness
®-6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its chiral nature and the presence of both a dimethylamino group and a tetrahydronaphthalene backbone. This combination of features makes it a valuable compound for various scientific research applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(6R)-6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,14-15H,3-5H2,1-2H3/t10-/m1/s1 |
InChIキー |
JWLJBTDXCBIGBW-SNVBAGLBSA-N |
異性体SMILES |
CN(C)[C@@H]1CCC2=CC(=C(C=C2C1)O)O |
正規SMILES |
CN(C)C1CCC2=CC(=C(C=C2C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


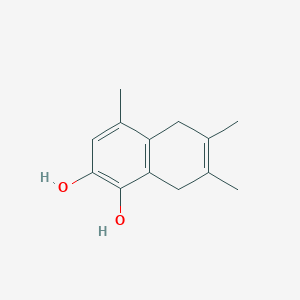
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
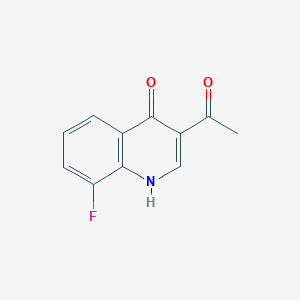


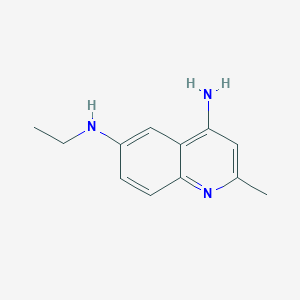
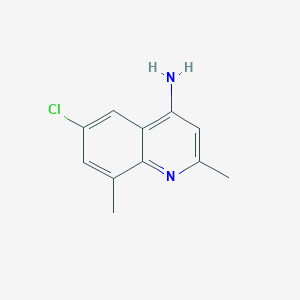
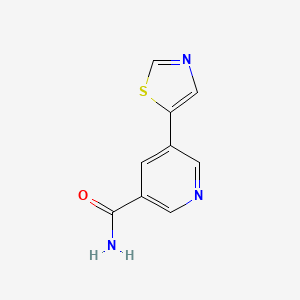

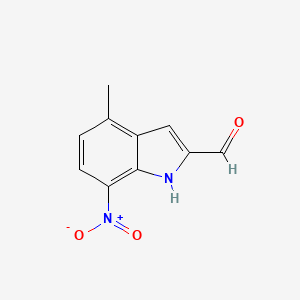
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)


